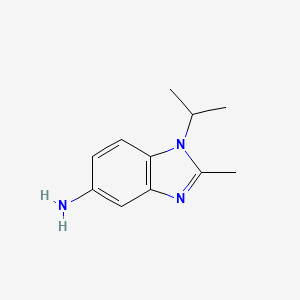![molecular formula C25H24ClN3O6 B2465909 4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 370844-30-7](/img/structure/B2465909.png)
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a quinoline ring, a pyrazole ring, and a carboxylic acid group. The quinoline ring is a bicyclic compound that is found in many biologically active compounds . The pyrazole ring is a five-membered ring containing two nitrogen atoms, which is also found in many pharmaceuticals .
Scientific Research Applications
Synthesis and Chemical Properties
Quinoline Alkaloids Synthesis : Quinoline derivatives, including those similar in structure to the compound , have been synthesized for various applications. For instance, Sekar and Prasad (1998) explored the synthesis of pyranoquinolines, demonstrating the chemical versatility of quinoline compounds (Sekar & Prasad, 1998).
Antimicrobial Properties : Studies have shown that certain quinoline derivatives possess antimicrobial properties. Hassanin and Ibrahim (2012) investigated the antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones, highlighting the potential of quinoline compounds in this field (Hassanin & Ibrahim, 2012).
Antioxidant Applications : The antioxidant efficiency of certain quinolinone derivatives in lubricating greases has been studied, suggesting potential industrial applications for these compounds (Hussein et al., 2016) (Hussein, Ismail, & El-Adly, 2016).
Synthesis Methods and Biological Investigations
Ultrasound-Assisted Synthesis : Advanced synthesis methods, such as ultrasound-assisted synthesis of quinolinyl chalcones, have been explored, indicating the evolving techniques in producing quinoline derivatives with potential biological applications (Prasath et al., 2015) (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Synthesis of Novel Derivatives : Research has focused on synthesizing novel quinazolinone derivatives with potential antimicrobial activity, showing the ongoing interest in developing new compounds within this chemical class for biological purposes (Habib, Hassan, & El‐Mekabaty, 2013) (Habib, Hassan, & El‐Mekabaty, 2013).
Potential Pharmaceutical Applications
- Antitumor Activity : Some quinoline derivatives have been synthesized and evaluated for antitumor activity, indicating a potential application in cancer research and treatment (Desai, Patel, & Dave, 2016) (Desai, Patel, & Dave, 2016).
Mechanism of Action
properties
IUPAC Name |
4-[3-(2-chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O6/c1-33-16-6-4-14-10-17(25(26)27-18(14)12-16)20-13-19(28-29(20)23(30)8-9-24(31)32)15-5-7-21(34-2)22(11-15)35-3/h4-7,10-12,20H,8-9,13H2,1-3H3,(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIEPLCJWBCIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)CCC(=O)O)C4=CC(=C(C=C4)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-chloro-7-methoxyquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]propanamide](/img/structure/B2465827.png)
![(E)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2465830.png)
![1-(2-chlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2465831.png)

![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-[4-(difluoromethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2465833.png)


![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)
![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)

![N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2465847.png)
![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)
